5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate
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Overview
Description
5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate is a chemical compound with a unique structure that includes a bromine atom, an oxo group, and a benzoxathiol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate typically involves the bromination of 1,3-benzoxathiol derivatives followed by the introduction of a methyl carbonate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the benzoxathiol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its reactivity.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate involves its interaction with specific molecular targets and pathways. The bromine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4,6-Dibromo-2-oxo-1,3-benzoxathiol-5-yl acetate: Similar structure with additional bromine atoms and an acetate group.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Contains a benzodioxole ring and a carboxaldehyde group.
4-Thiazolidinone coumarin derivatives: Different core structure but similar functional groups and biological activities.
Uniqueness
5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for selective modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H5BrO5S |
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Molecular Weight |
305.10 g/mol |
IUPAC Name |
(5-bromo-2-oxo-1,3-benzoxathiol-6-yl) methyl carbonate |
InChI |
InChI=1S/C9H5BrO5S/c1-13-8(11)14-5-3-6-7(2-4(5)10)16-9(12)15-6/h2-3H,1H3 |
InChI Key |
IIZJTEOXPXRALI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=C(C=C2C(=C1)OC(=O)S2)Br |
Origin of Product |
United States |
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